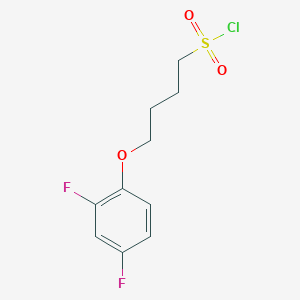

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF2O3S/c11-17(14,15)6-2-1-5-16-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQSPWYQTTUGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride chemical structure and IUPAC name

The following technical guide is structured as a specialized monograph for 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride . This compound represents a strategic building block in medicinal chemistry, combining a lipophilic, metabolically stable "anchor" (the difluorophenyl ether) with a reactive electrophilic "warhead" (the sulfonyl chloride) via a flexible butyl linker.

Synthesis, Reactivity, and Application in Medicinal Chemistry[1][2][3]

Chemical Identity & Structural Analysis[4][5]

This compound serves as a bifunctional reagent designed for the introduction of the 2,4-difluorophenoxybutyl motif into amine- or alcohol-bearing scaffolds.[1] The fluorinated moiety modulates lipophilicity (LogP) and metabolic stability, while the sulfonyl chloride group acts as a highly reactive handle for sulfonylation.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 4-(2,4-Difluorophenoxy)butylsulfonyl chloride |

| Molecular Formula | C₁₀H₁₁ClF₂O₃S |

| Molecular Weight | 284.71 g/mol |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

| Physical State | Viscous oil or low-melting solid (Predicted) |

Structural Diagram

The structure features a 2,4-difluorophenol core linked via an ether bond to a butyl chain , terminating in a sulfonyl chloride .

Synthesis & Manufacturing Protocols

While various routes exist, the Sultone Ring-Opening Strategy is the most atom-economical and scalable method for this specific connectivity.[1] It avoids the use of malodorous thiols and multiple alkylation steps.

Retrosynthetic Analysis

The molecule is disconnected at the sulfonyl chloride group. The precursor is the corresponding sulfonic acid salt, which is derived directly from the nucleophilic opening of 1,4-butane sultone by 2,4-difluorophenol .

Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Ring Opening (Sultone Alkylation) [1]

-

Reagents: 2,4-Difluorophenol (1.0 eq), Sodium Hydride (1.1 eq) or NaOH, 1,4-Butane Sultone (1.05 eq).

-

Solvent: DMF or anhydrous THF.[1]

-

Mechanism: The phenoxide anion attacks the electrophilic carbon adjacent to the oxygen in the sultone ring, opening the ring to form the sulfonate salt.

Protocol:

Suspend NaH (60% dispersion, 1.1 eq) in dry DMF at 0°C under N₂.

Add 2,4-difluorophenol (1.0 eq) dropwise.[1] Stir for 30 min to ensure complete deprotonation (H₂ evolution ceases).

Add 1,4-butane sultone (1.05 eq) dissolved in minimal DMF. 4.[1] Heat to 60–80°C for 4–6 hours. Monitoring by TLC is difficult (salt formation); ¹H NMR of an aliquot is recommended.

Workup: Cool to RT. The product (Sodium 4-(2,4-difluorophenoxy)butane-1-sulfonate) may precipitate.[1] Add Et₂O to force precipitation. Filter and dry the white solid.

Step 2: Chlorination (Activation) [1]

-

Reagents: Thionyl Chloride (SOCl₂) (Excess) or Oxalyl Chloride, cat. DMF.[1][2]

-

Solvent: Dichloromethane (DCM) or Toluene.[1]

Protocol:

Suspend the dry sulfonate salt from Step 1 in anhydrous DCM.

Add catalytic DMF (2–3 drops). [1] 3. Add Thionyl Chloride (2.0 eq) dropwise at 0°C.

Reflux for 3 hours. The solid salt will dissolve as it converts to the organic-soluble sulfonyl chloride. [1] 5. Workup: Concentrate in vacuo to remove excess SOCl₂. Redissolve in DCM, wash rapidly with ice-cold water (to remove inorganic salts), dry over MgSO₄, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often sufficient for immediate use.

Reactivity & Applications

Primary Application: Sulfonamide Synthesis

The primary utility of this compound is to generate sulfonamides.[3][4] The sulfonyl chloride reacts with primary or secondary amines in the presence of a base (e.g., Pyridine, TEA, or DIPEA).

Reaction Equation:

Strategic Value in Drug Design

-

Metabolic Stability: The 2,4-difluoro substitution pattern on the phenyl ring blocks the reactive ortho and para positions, significantly reducing metabolism by Cytochrome P450 enzymes compared to a non-fluorinated phenyl ether [1].

-

Linker Flexibility: The 4-carbon (butane) chain allows the difluorophenyl group to access hydrophobic pockets distant from the sulfonamide binding site. This is critical in Fragment-Based Drug Discovery (FBDD) .

-

PROTACs: This motif can serve as a linker connecting an E3 ligase ligand to a target protein ligand, where the sulfonamide acts as the attachment point.

Stability Profile

-

Hydrolysis: Like all sulfonyl chlorides, this compound is sensitive to moisture. It hydrolyzes to the sulfonic acid if exposed to water/humid air.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Specific Target Organ Toxicity: Respiratory Irritation.[1]

Handling Protocol:

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work inside a fume hood.

-

Quenching: Quench excess reagent with a mixture of ice and saturated aqueous Sodium Bicarbonate (NaHCO₃).[1] Do not add water directly to the concentrated reagent to avoid violent splashing.

-

Spill Control: Absorb with dry sand or vermiculite.[1] Neutralize with weak base before disposal.[1]

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

-

Woolven, H., et al. (2011).[5] DABSO-Based Sulfonyl Chloride Synthesis. Organic Letters, 13(18), 4876–4879.

-

Gros, P., et al. (2011). Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy.[1] Chemical Communications.[1] (General reference for sultone reactivity).

Sources

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride molecular weight and formula

[1]

Executive Summary

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmacophores. Characterized by a difluorophenyl ether moiety linked to a reactive sulfonyl chloride headgroup via a flexible butyl spacer, this compound serves as a critical intermediate for introducing lipophilic aryl tails into drug candidates. Its structural utility lies in the fluorine substitution, which enhances metabolic stability and modulates protein-ligand binding interactions through multipolar effects.

This guide details the molecular identity, validated synthetic pathways, and handling protocols for researchers utilizing this compound in high-throughput screening (HTS) library generation and lead optimization.

Physicochemical Identity

The following data establishes the definitive chemical identity of the compound.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1375068-02-2 |

| Molecular Formula | C₁₀H₁₁ClF₂O₃S |

| Molecular Weight | 284.71 g/mol |

| Exact Mass | 284.0085 g/mol |

| Physical State | White to off-white solid (low melting) or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |

| SMILES | ClS(=O)(=O)CCCCOc1ccc(F)cc1F |

Elemental Analysis (Calculated)

-

Carbon: 42.19%

-

Hydrogen: 3.89%

-

Chlorine: 12.45%

-

Fluorine: 13.35%[1]

-

Oxygen: 16.86%

-

Sulfur: 11.26%

Synthetic Methodologies

The synthesis of this compound can be approached via two primary pathways. The choice of method depends on reagent availability and scale.

Method A: The Sultone Ring-Opening Route (Preferred for Scale)

This method utilizes 1,4-butanesultone as an electrophile. It is characterized by high atom economy and fewer steps.

-

Nucleophilic Opening: 2,4-Difluorophenol is deprotonated (NaH or K₂CO₃) and reacted with 1,4-butanesultone. The phenoxide attacks the sultone ring, opening it to form the sulfonate salt.

-

Chlorination: The resulting sodium sulfonate intermediate is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.

Method B: The Oxidative Chlorination Route (Modular)

This method is preferred when 1,4-butanesultone is unavailable or when generating a library of varying chain lengths.

-

Alkylation: 2,4-Difluorophenol is alkylated with 1,4-dibromobutane to yield 4-(2,4-difluorophenoxy)butyl bromide.

-

Thiolation: The bromide is converted to a thiol (via thiourea and hydrolysis) or an isothiouronium salt.

-

Oxidative Chlorination: The sulfur intermediate is oxidized using N-chlorosuccinimide (NCS) and HCl, or Cl₂ gas in acetic acid, to yield the sulfonyl chloride.

Synthetic Workflow Diagram

Figure 1: Comparison of Sultone Ring-Opening (Method A) and Oxidative Chlorination (Method B) pathways.

Experimental Protocols & Characterization

Protocol: Sulfonamide Coupling (General Procedure)

As a reactive electrophile, the primary application of this compound is the synthesis of sulfonamides.

-

Preparation: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv) to scavenge HCl.

-

Coupling: Cool the solution to 0°C. Add This compound (1.0–1.1 equiv) dropwise.

-

Workup: Allow to warm to room temperature over 2 hours. Quench with water, extract with DCM, and wash with brine.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Characterization Expectations

To validate the integrity of the synthesized or purchased material, look for these spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0–6.8 ppm: Multiplet (3H, aromatic protons).

-

δ 4.05 ppm: Triplet (2H, -O-CH ₂-).

-

δ 3.70 ppm: Triplet (2H, -CH ₂-SO₂Cl). Note: This shift is diagnostic; sulfonyl chlorides are deshielded relative to sulfonates.

-

δ 2.2–1.9 ppm: Multiplets (4H, central butane chain protons).

-

-

¹⁹F NMR:

-

Distinct signals around -115 to -130 ppm corresponding to the 2,4-difluoro substitution pattern.

-

-

Mass Spectrometry:

-

Sulfonyl chlorides often hydrolyze or fragment in LC-MS. Expect to see the sulfonic acid mass [M-Cl+OH]⁻ or the methyl ester [M-Cl+OMe]⁺ if methanol is used as the carrier solvent. Direct detection of the chloride [M]⁺ is rare in ESI.

-

Handling, Stability, and Safety

Critical Hazards

-

Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).

-

Moisture Sensitive: Hydrolyzes rapidly in moist air to form hydrochloric acid and the corresponding sulfonic acid.

-

Lachrymator: Vapors may be irritating to mucous membranes.

Storage Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: 2–8°C (Refrigerate) for long-term stability.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal spatulas if corrosion is evident.

References

Reactivity profile of 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride with nucleophiles

[1]

Executive Summary

This compound (hereafter Reagent-1 ) acts as a "linker-tail" reagent.[1] Unlike simple alkyl sulfonyl chlorides, Reagent-1 carries a 2,4-difluorophenoxy moiety—a privileged substructure in medicinal chemistry known for blocking metabolic oxidation (CYP450) and modulating lipophilicity (

The sulfonyl chloride head group (

Molecular Architecture & Electronic Profile[1]

To predict reactivity, we must deconstruct the molecule into two functional domains:

| Domain | Structure | Function & Reactivity |

| Electrophilic Head | Aliphatic | High Reactivity: Susceptible to nucleophilic attack by |

| Lipophilic Tail | 2,4-Difluorophenoxy-butyl | Metabolic Shield: The fluorine atoms at the 2 and 4 positions deactivate the phenyl ring against oxidative metabolism.Sterics: The 4-carbon linker isolates the sulfonyl group from the steric bulk of the phenoxy ring, allowing unhindered attack by nucleophiles. |

Electronic Influence

Unlike benzenesulfonyl chlorides, where the aromatic ring directly withdraws electron density from the sulfur atom, Reagent-1 is aliphatic . The inductive electron-withdrawing effect of the phenoxy group is dampened by the four-carbon chain.[1] Consequently, the sulfur center is slightly less electrophilic than a tosyl chloride but more prone to hydrolysis due to the lack of steric shielding around the sulfur atom.

Nucleophilic Substitution Landscape

The reaction of Reagent-1 follows a nucleophilic substitution mechanism at the sulfur atom.[1] The pathway is strictly governed by the basicity and nucleophilicity of the incoming group versus the competitive attack of water (hydrolysis).

Reaction Pathways Diagram[1]

Figure 1: Competitive reaction pathways.[1] Note that hydrolysis is the primary failure mode in non-anhydrous conditions.

Experimental Protocols

To ensure high yields, Schotten-Baumann conditions (aqueous base) are NOT recommended for Reagent-1 due to the hydrolytic instability of aliphatic sulfonyl chlorides.[1] The following anhydrous protocols are self-validating and optimized for library synthesis.

Protocol A: High-Fidelity Sulfonylation of Amines (General)

Target: Synthesis of Sulfonamides from Primary/Secondary Amines.[1]

Reagents:

-

Reagent-1 (1.1 equiv)[1]

-

Amine Substrate (1.0 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

-

Catalyst: DMAP (0.1 equiv) – Optional, only for sterically hindered amines.[1]

Step-by-Step Workflow:

-

Preparation: Flame-dry a reaction vial and purge with nitrogen/argon. Dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add TEA (1.5 mmol). If the amine is a salt (e.g., HCl salt), increase TEA to 2.5 mmol to free the base.

-

Reagent Addition: Cool the mixture to 0°C (ice bath). Add Reagent-1 (1.1 mmol) dropwise as a solution in minimal DCM.

-

Why 0°C? Controls the exotherm and minimizes side reactions.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (TLC/LCMS):

-

Success Indicator: Disappearance of the amine peak; appearance of a less polar product (Sulfonamide).

-

Failure Mode: Appearance of a very polar spot (Sulfonic acid) indicates moisture contamination.[1]

-

-

Workup: Quench with 1M HCl (aqueous). Extract with DCM.[1] Wash organic layer with Brine, dry over

, and concentrate.[1]

Protocol B: Sulfonate Ester Formation (Alcohols)

Target: Synthesis of Sulfonates for prodrugs or leaving groups.[1]

Critical Change: Sulfonate esters are less stable than sulfonamides.[1] Pyridine is often used as both solvent and base to drive this reaction.[1]

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of Acid | Hydrolysis of Reagent-1. | Ensure solvents are anhydrous.[1] Switch from aqueous workup to filtration through a silica plug if product is non-polar.[1] |

| Incomplete Reaction | HCl byproduct protonating the amine.[1] | Increase base equivalents (TEA/DIPEA). Add DMAP (nucleophilic catalyst) to activate the sulfonyl center. |

| Impurity Formation | Bis-sulfonylation (rare).[1] | Ensure strict 1:1 stoichiometry. Add Reagent-1 to the amine, not vice-versa (high dilution).[1] |

References

-

General Reactivity of Sulfonyl Chlorides

-

Synthesis of Sulfonamides (Anhydrous Methods)

-

Stability of Aliphatic Sulfonyl Chlorides

- Title: "Hydrolytically stable sulfonyl fluorides (Comparison context)."

-

Source: Enamine Technical Notes.[1]

-

Medicinal Chemistry of Difluorophenyl Group

Sources

- 1. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Butanesulfonyl chloride | C4H9ClO2S | CID 75430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4,4-difluorobutane-1-sulfonyl chloride (C4H7ClF2O2S) [pubchemlite.lcsb.uni.lu]

Hydrolytic Stability and Storage Conditions for 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride

Technical Guidance for Medicinal Chemistry & Process Development

Executive Summary

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride reagent employed primarily as a sulfonylation agent in drug discovery (e.g., for introducing difluorophenoxy-butyl motifs to modulate lipophilicity). Structurally, it comprises a reactive sulfonyl chloride terminus separated from an electron-deficient 2,4-difluorophenoxy moiety by a four-carbon aliphatic linker.

Key Technical Verdict:

-

Hydrolytic Class: High Lability . As a primary alkanesulfonyl chloride, it is prone to rapid hydrolysis in aqueous environments via nucleophilic attack and potential sulfene elimination pathways under basic conditions.

-

Storage Requirement: Strict Anhydrous/Cold Chain . Must be stored at -20°C under inert atmosphere (Ar/N2).

-

Critical Risk: Formation of sulfonic acid (corrosive) and HCl gas (pressure buildup) upon moisture ingress.

Structural Analysis & Reactivity Profile[2]

To understand the stability profile, we must deconstruct the molecule into its functional zones:

-

The Electrophile (

): The sulfur atom is highly electrophilic. Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride) where the ring can conjugate, this is an aliphatic sulfonyl chloride. These are generally less stable to hydrolysis than their aromatic counterparts due to the lack of resonance stabilization of the S-Cl bond, though they lack the ipso-carbon activation of electron-poor aromatics. -

The Linker (

): The butyl chain acts as an insulator. The inductive electron-withdrawing effect (-I) of the fluorine atoms on the phenoxy ring is significantly attenuated by the 4-carbon distance. Therefore, the reactivity of the sulfonyl chloride group closely mimics that of 1-butanesulfonyl chloride . -

The Alpha-Protons: The protons on the carbon adjacent to the sulfur (

-hydrogens) are acidic (

Hydrolytic Stability Profile

Degradation Mechanism

Upon exposure to moisture, the compound degrades into 4-(2,4-difluorophenoxy)butane-1-sulfonic acid and hydrochloric acid .

The hydrolysis proceeds via two competing pathways depending on pH:

-

Pathway A (Neutral/Acidic -

): Direct nucleophilic attack of water on the sulfur atom. -

Pathway B (Basic/General Base - E1cB-like): Deprotonation of the

-carbon to form a transient sulfene intermediate, which is then rapidly trapped by water.

Visualization: Hydrolysis Pathways (DOT Diagram)

Figure 1: Competing hydrolysis pathways for aliphatic sulfonyl chlorides. The presence of alpha-hydrogens makes Pathway B accessible, significantly increasing moisture sensitivity compared to aromatic analogs.

Kinetic Estimates

While specific constants for this CAS are proprietary, we can extrapolate from 1-butanesulfonyl chloride data:

-

Half-life (

) in Water (pH 7, 25°C): Estimated < 15 minutes. -

Half-life in Ambient Air (50% RH): Hours to Days (surface crust formation protects bulk, but purity drops).

-

Autocatalysis: The byproduct HCl catalyzes further hydrolysis, creating a runaway degradation effect in closed, moist containers.

Storage & Handling Protocols

To maintain >98% purity, a "Dry-Chain" protocol is mandatory.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Slows kinetic rate of hydrolysis and thermal decomposition. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |

| Container | Amber Glass + Teflon Liner | Amber blocks UV (radical generation); Teflon prevents cap corrosion by trace HCl. |

| Desiccant | Secondary Containment | Store the vial inside a larger jar containing Drierite or Silica Gel. |

Handling Workflow (Decision Tree)

Figure 2: "Dry-Chain" decision tree for handling moisture-sensitive sulfonyl chlorides. Warming to room temperature (RT) before opening is the most critical step to prevent condensation.

Quality Control & Re-validation

Before using this reagent in critical library synthesis or scale-up, validate integrity using these self-validating protocols.

Visual Inspection[1][2]

-

Pass: Colorless to pale yellow viscous oil or low-melting solid.

-

Fail: Dark brown/black liquid, fuming (HCl release), or presence of crystalline precipitate (sulfonic acid) in an oil.

Analytical Validation (NMR)

Dissolve ~10 mg in anhydrous

-

Diagnostic Signal (Target): Look for the

-methylene triplet ( -

Impurity Signal (Sulfonic Acid): The hydrolyzed product (

) will shift upfield, typically -

Calculation:

Functional Titration (Optional)

React a known mass with excess benzylamine in DCM, then wash with dilute acid. Isolate the sulfonamide and measure yield. This confirms the "active" sulfonyl chloride content better than NMR if paramagnetic impurities are present.

References

-

Sigma-Aldrich. 1-Butanesulfonyl chloride Product Specification & SDS. (Proxy for aliphatic sulfonyl chloride stability data). Link

-

King, J. F., et al. (1982). Hydrolysis of Sulfonyl Chlorides: Kinetics and Mechanisms. Can. J. Chem. (Authoritative source on sulfene vs SN2 mechanisms).[1] Link

-

BenchChem. Stabilizing Sulfuryl/Sulfonyl Chlorides During Storage. (General protocols for moisture-sensitive chlorides). Link

-

Santa Cruz Biotechnology. 4,4,4-Trifluoro-butane-1-sulfonyl chloride. (Analogous fluorinated butane linker properties). Link

-

PubChem. 2,4-Difluorobenzenesulfonyl Chloride Compound Summary. (Data on the difluorophenoxy moiety stability). Link

Sources

Strategic Evaluation of Coumarin-Sulfonamide Hybrids: From Synthesis to Biological Validation

Contextual Note: As the specific parent compound was not defined in the input, this guide utilizes Coumarin (2H-chromen-2-one) as the exemplar scaffold. Coumarin-sulfonamide hybrids represent a "privileged structure" in medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibition and anticancer therapeutics. The methodologies described herein are universally applicable to heterocyclic sulfonamide derivatization.

Executive Summary

The fusion of a sulfonamide moiety (

Part 1: The Pharmacophore Rationale (SAR)

The biological efficacy of this hybrid relies on a "Tail-Approach" design. The sulfonamide anchors the molecule to the enzyme's active site, while the coumarin ring interacts with the hydrophobic and hydrophilic halves of the active site cleft.

Structure-Activity Relationship (SAR) Matrix

Impact of substitutions on the sulfonamide nitrogen and coumarin ring.[2]

| Substitution Site | Chemical Modification | Predicted Biological Impact | Mechanistic Rationale |

| Sulfonamide ( | Unsubstituted ( | High CA Inhibition | Essential for tetrahedral coordination with Zn |

| Sulfonamide ( | N-Substituted ( | Reduced CA / High Antimicrobial | Steric hindrance prevents Zn |

| Coumarin C-3/C-4 | Electron-Withdrawing (e.g., | Enhanced Cytotoxicity | Increases reactivity of the lactone ring; enhances Michael acceptor capability for covalent protein binding. |

| Coumarin C-7 | Bulky Lipophilic (e.g., Benzyloxy) | Isoform Selectivity | Fits into the hydrophobic pocket of hCA IX/XII, avoiding the narrower active site of cytosolic hCA I/II. |

Part 2: Primary Biological Activity – Carbonic Anhydrase Inhibition

Target: Tumor-associated isoforms hCA IX and hCA XII (Hypoxia markers).[3]

Mechanistic Pathway

Unlike simple coumarins which may act as "suicide inhibitors" (hydrolyzing to block the active site entrance), coumarin-sulfonamides typically function as classical competitive inhibitors. The sulfonamide anion coordinates directly to the catalytic Zinc ion, displacing the zinc-bound water molecule/hydroxide ion required for CO

Figure 1: Mechanism of Action. The sulfonamide moiety displaces the zinc-bound water, effectively locking the enzyme in an inactive state.

Experimental Protocol: Esterase Activity Assay

While the Stopped-Flow CO

Objective: Determine the IC

Reagents:

-

Buffer: 50 mM Tris-SO

, pH 7.6. -

Substrate: 3 mM p-nitrophenyl acetate (pNPA) in Acetonitrile (prepare fresh).

-

Enzyme: Purified hCA I, II, IX (commercially available).

Protocol Steps:

-

Preparation: Dissolve the coumarin-sulfonamide derivative in DMSO (keep final DMSO < 5%). Prepare serial dilutions (

). -

Incubation: In a 96-well clear flat-bottom plate, add:

- Assay Buffer.

- Enzyme solution.

- Inhibitor solution.

-

Control: Use Acetazolamide (standard) and DMSO-only (negative control).

-

Pre-incubate for 15 minutes at 25°C to allow E-I complex formation.

-

Initiation: Add

of pNPA substrate to all wells. -

Measurement: Immediately monitor absorbance at 400–405 nm (formation of p-nitrophenol) every 15 seconds for 10 minutes using a kinetic microplate reader.

-

Calculation: Calculate the initial velocity (

) from the linear portion of the curve. Determine % Inhibition:

Part 3: Secondary Biological Activity – Anticancer (Apoptosis Induction)

Target: Intracellular signaling (Bcl-2 family) and Microtubule Dynamics.

Mechanistic Pathway

Coumarin-sulfonamides often exhibit "multi-target" pharmacology. Beyond CA inhibition (which acidifies the tumor microenvironment), these hybrids can penetrate the cell membrane to downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), triggering the intrinsic mitochondrial pathway.

Figure 2: Intrinsic Apoptosis Signaling. The compound shifts the Bax/Bcl-2 ratio, leading to a caspase cascade.

Experimental Protocol: Annexin V/PI Flow Cytometry

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.

Protocol Steps:

-

Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) in 6-well plates (

cells/well) and incubate for 24h. -

Treatment: Treat cells with the coumarin-sulfonamide derivative at its IC

and -

Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge. Resuspend in

1X Annexin-binding buffer . -

Staining:

-

Add

Annexin V-FITC (binds phosphatidylserine). -

Add

Propidium Iodide (PI) (stains necrotic/late apoptotic DNA). -

Incubate for 15 min at RT in the dark.

-

-

Analysis: Add

binding buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.[5]

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

References

-

Supuran, C. T. (2018).[6] Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors.[7] Expert Opinion on Investigational Drugs. Link

-

Angeli, A., et al. (2020).[8] Coumarins and other fused bicyclic heterocycles with specific carbonic anhydrase inhibitory activity. European Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[4] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem Technical Library. Link

-

Emam, S. H., et al. (2021). Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. Molecules. Link

-

Thakur, A., et al. (2015). Coumarin sulfonamide derivatives as potent anticancer agents: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

Introduction: Bridging Aromatic Scaffolds and Functional Moieties

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Aryloxyalkane Sulfonyl Chlorides

Aryloxyalkane sulfonyl chlorides represent a pivotal class of chemical intermediates, strategically combining the rigid, electronically tunable nature of an aromatic ring with the flexible, spatially versatile alkane linker. This unique structural motif makes them highly valuable building blocks, particularly in the fields of medicinal chemistry and materials science. The terminal sulfonyl chloride group is a powerful electrophilic handle, enabling facile and efficient coupling with a wide array of nucleophiles to generate diverse molecular architectures.[1][2]

The primary utility of these compounds lies in their role as precursors to sulfonamides, a privileged scaffold found in a vast number of FDA-approved drugs, including antibacterial agents, diuretics, and anti-tumor therapies.[3][4][5][6] The aryloxyalkane framework allows for precise positioning of the functional sulfonamide group relative to the aromatic core, a critical factor in optimizing interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive exploration of the synthesis, core reactivity, and practical applications of aryloxyalkane sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Aryloxyalkane Sulfonyl Chlorides: Strategic Considerations

The synthesis of aryloxyalkane sulfonyl chlorides is not a one-size-fits-all process. The optimal strategy depends heavily on the complexity of the target molecule, the desired substitution pattern, and the sensitivity of other functional groups present. The choice of methodology is a critical decision point that dictates the overall efficiency and scalability of the synthetic route. Broadly, synthetic approaches can be categorized into two main workflows: late-stage chlorosulfonylation of a pre-formed aryloxyalkane or early-stage introduction of the sulfonyl chloride followed by elaboration of the oxyalkane chain.

Late-Stage Chlorosulfonylation of Aryloxyalkanes

This classical approach involves first constructing the desired aryloxyalkane molecule and then introducing the sulfonyl chloride group via electrophilic aromatic substitution.

-

Direct Chlorosulfonation: The most direct method utilizes chlorosulfonic acid (ClSO₃H) to react with the aromatic ring.[3][7] This method is powerful and often high-yielding for simple, electron-rich aromatic systems.

-

Causality of Experimental Choice: Chlorosulfonic acid is a highly reactive and aggressive reagent. Its use is predicated on the stability of the aryloxyalkane substrate under strongly acidic conditions. The ether linkage is generally stable, but other functional groups may not be. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the aryl ring, typically favoring substitution at the para position relative to the activating alkoxy group. This method is often chosen for its low cost and scalability in industrial settings.[3]

-

-

Oxidative Chlorination of Thiol Precursors: A milder, multi-step alternative involves the synthesis of an aryloxyalkane thiol, which is then subjected to oxidative chlorination.

-

Causality of Experimental Choice: This pathway offers greater control and functional group tolerance compared to direct chlorosulfonation.[4] It is the preferred method when sensitive functionalities are present or when specific regiochemistry, not achievable through direct substitution, is required. Reagents like N-chlorosuccinimide (NCS) or bleach can be used for the oxidative chlorination step, offering safer and more environmentally friendly options.[8]

-

Elaboration from Pre-functionalized Aryl Sulfonyl Chlorides

This strategy involves starting with a commercially available or readily synthesized aryl sulfonyl chloride bearing a functional group (e.g., a hydroxyl group) that can be used to append the oxyalkane side chain.

-

Williamson Ether Synthesis: A common and robust method is the reaction of a hydroxy-substituted aryl sulfonyl chloride with an alkyl halide in the presence of a base.

-

Causality of Experimental Choice: This approach is ideal for creating a library of analogs where the alkane chain is varied. The sulfonyl chloride group is generally stable to the basic conditions of the Williamson ether synthesis. This method provides unambiguous regiochemical control, as the position of the sulfonyl chloride and the point of ether linkage are pre-defined.

-

Modern Synthetic Alternatives

Recent advances have focused on developing milder and more versatile methods, particularly for complex and heterocyclic systems.

-

Sandmeyer-Type Reactions: Starting from an aryloxyalkane aniline, a diazonium salt is generated and subsequently reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source.[9]

-

Causality of Experimental Choice: This method is exceptionally valuable for its broad functional group tolerance and its applicability to a wide range of aromatic systems.[9] The use of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has further enhanced the safety and practicality of this transformation, avoiding the handling of gaseous sulfur dioxide.[8]

-

Experimental Protocol: Sandmeyer-Type Synthesis of an Aryloxyalkane Sulfonyl Chloride

This protocol describes a self-validating system for the synthesis of an aryloxyalkane sulfonyl chloride from its corresponding aniline precursor, utilizing DABSO as an SO₂ surrogate.

-

Diazotization:

-

Under an inert atmosphere, dissolve the aryloxyalkane aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile) and cool to 0 °C.

-

Add concentrated hydrochloric acid (HCl, 3.0 eq).

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt. The persistence of a positive test with starch-iodide paper confirms the presence of excess nitrous acid.

-

-

Sulfonylation:

-

In a separate flask, prepare a suspension of copper(I) chloride (CuCl, 0.1 eq) and DABSO (1.2 eq) in acetonitrile.

-

Slowly add the previously prepared cold diazonium salt solution to this suspension. Vigorous nitrogen evolution is typically observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Isolation:

-

Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonyl chloride can be purified by column chromatography on silica gel. The low solubility of many sulfonyl chlorides in water aids in their precipitation and isolation.[9]

-

Visualization: General Synthetic Workflow

Caption: Key synthetic strategies for aryloxyalkane sulfonyl chlorides.

Part 2: Core Reactivity of the Sulfonyl Chloride Group

The reactivity of aryloxyalkane sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom.[1] The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur center susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions.[1]

Formation of Sulfonamides

The most significant reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[1][2] This reaction is robust, high-yielding, and forms the cornerstone of many drug discovery programs.

-

Mechanism and Conditions: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. It is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. Pyridine can also act as a nucleophilic catalyst. The mechanism can be viewed as an Sₙ2-like displacement at sulfur.[10]

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters.

-

Synthetic Utility: This transformation is synthetically valuable as it converts a poor leaving group (a hydroxyl group) into an excellent sulfonate leaving group (e.g., tosylate, mesylate), which is crucial for subsequent Sₙ2 or E2 reactions.[1][7]

Friedel-Crafts Sulfonylation

In the presence of a Lewis acid catalyst like AlCl₃, sulfonyl chlorides can react with arenes to form diaryl sulfones.[1][7]

-

Mechanism: The Lewis acid coordinates to the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that undergoes electrophilic aromatic substitution with another aromatic ring.

Reduction to Thiols

Sulfonyl chlorides can be reduced to the corresponding thiols using strong reducing agents. This provides a synthetic route to thiols from sulfonic acids.[1]

Visualization: Core Reactivity Pathways

Caption: Key reactions of aryloxyalkane sulfonyl chlorides.

Part 3: Applications in Drug Development

The aryloxyalkane sulfonamide moiety is a powerful and versatile scaffold in medicinal chemistry. The sulfonyl group can act as a bioisostere for carbonyl or carboxyl groups and is an excellent hydrogen bond acceptor, while the aryloxyalkane portion provides a vector to explore specific binding pockets within a biological target.[11]

Case Study: Enzyme Inhibition

Many drugs derive their therapeutic effect from inhibiting specific enzymes. The sulfonamide group is a key pharmacophore in several classes of enzyme inhibitors.

-

Carbonic Anhydrase Inhibitors: Used to treat glaucoma and epilepsy, drugs like acetazolamide feature a sulfonamide group that coordinates directly to the zinc ion in the enzyme's active site. An aryloxyalkane chain can be used to add secondary binding interactions, improving potency and selectivity.[1]

-

COX-2 Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib utilize a sulfonamide group to achieve selective inhibition of the COX-2 enzyme over COX-1, reducing gastrointestinal side effects. The aryl groups attached to the central heterocycle fit into the enzyme's active site, and an aryloxyalkane variant could be designed to probe deeper regions of the binding pocket.

Quantitative Data: Biological Activity of Sulfonamide Derivatives

The biological activity of sulfonamides can be highly dependent on the nature of the substituents. The following table illustrates hypothetical, yet representative, data for a series of aryloxyalkane sulfonamide derivatives tested for their inhibitory activity against a target enzyme.

| Compound ID | Aryl Moiety | Alkane Linker | Amine Moiety | IC₅₀ (nM) |

| A-01 | 4-Fluorophenyl | -O-CH₂- | Morpholine | 150 |

| A-02 | 4-Fluorophenyl | -O-(CH₂)₂- | Morpholine | 55 |

| A-03 | 4-Fluorophenyl | -O-(CH₂)₃- | Morpholine | 210 |

| B-01 | 4-Fluorophenyl | -O-(CH₂)₂- | Piperidine | 80 |

| B-02 | 4-Fluorophenyl | -O-(CH₂)₂- | Pyrrolidine | 45 |

Analysis of Causality: The data demonstrates the importance of the alkane linker length (A-01 vs. A-02 vs. A-03), with a two-carbon linker providing optimal geometry for binding. It also shows that the nature of the amine component significantly impacts potency (B-01 vs. B-02 ), highlighting the modularity afforded by the sulfonyl chloride intermediate.

Visualization: Mechanism of Carbonic Anhydrase Inhibition

Caption: Sulfonamide inhibitor coordinating to the active site zinc ion.

Conclusion and Future Outlook

Aryloxyalkane sulfonyl chlorides are remarkably versatile and powerful intermediates in modern chemical synthesis. Their value is rooted in the reliable and efficient reactivity of the sulfonyl chloride group, which provides a gateway to the medicinally crucial sulfonamide functional group. The ability to strategically incorporate the aryloxyalkane linker allows for fine-tuning of steric and electronic properties, enabling the rational design of highly potent and selective drug candidates.

Future research will likely focus on the development of even milder and more sustainable synthetic methods, such as those employing flow chemistry to enhance safety and scalability.[3] Furthermore, the application of late-stage functionalization techniques, where a sulfonyl chloride is generated on a complex, drug-like molecule, will continue to expand the chemical space accessible to drug discovery programs, accelerating the identification of next-generation therapeutics.[12][13]

References

-

Wikipedia. Sulfonyl halide. [Link]

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

PMC. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

PMC. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

-

MDPI. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

-

Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

-

Organic Chemistry Portal. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed synthesis protocol for 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride

An Application Note for the Synthesis of 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a key intermediate in the development of specialized chemical probes and pharmaceutical agents. The synthesis begins with a nucleophilic aromatic substitution via a Williamson ether synthesis to couple 2,4-difluorophenol with a butane spacer, followed by the conversion of a terminal alkyl halide to the target sulfonyl chloride through an S-alkyl isothiouronium salt intermediate. This guide is intended for researchers in organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and high-yield outcomes.

Introduction and Scientific Background

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The difluorophenoxy moiety provides a specific electronic and steric profile, often enhancing metabolic stability and binding affinity in bioactive molecules. The butane-1-sulfonyl chloride group is a versatile reactive handle, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.[1]

The synthetic strategy outlined herein is designed for efficiency and scalability, avoiding the use of highly toxic or difficult-to-handle reagents where possible. It is a two-stage process:

-

Stage 1: Williamson Ether Synthesis. This classic and robust reaction is employed to form the ether linkage.[2][3] An alkoxide, generated from 2,4-difluorophenol, acts as a nucleophile, displacing a halide from 1,4-dichlorobutane in an SN2 reaction.[4] By using an excess of the dihalide, we minimize the formation of the symmetrical diether byproduct.

-

Stage 2: Sulfonyl Chloride Formation via Isothiouronium Salt. The terminal chloride of the ether intermediate is first converted to an S-alkyl isothiouronium salt using inexpensive and non-volatile thiourea. This salt is then subjected to oxidative chlorosulfonation. This method is advantageous as it avoids the isolation of malodorous thiols and proceeds under relatively mild conditions.[5]

This document will provide a step-by-step methodology for each stage, complete with explanations for key procedural choices.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below. It begins with the formation of the ether intermediate, which is then purified and carried forward to the final oxidative chlorination step.

Caption: Overall workflow for the two-stage synthesis.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Difluorophenol | ≥99% | Sigma-Aldrich | |

| 1,4-Dichlorobutane | ≥99% | Sigma-Aldrich | Use in excess |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered |

| Acetone | Anhydrous, ≥99.5% | VWR | |

| Thiourea | ≥99% | Acros Organics | |

| Ethanol (EtOH) | 200 Proof | Decon Labs | |

| N-Chlorosuccinimide (NCS) | ≥98% | Alfa Aesar | |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying |

| Equipment | |||

| Round-bottom flasks | VWR | ||

| Reflux condenser | Chemglass | ||

| Magnetic stirrer with hotplate | IKA | ||

| Rotary evaporator | Büchi | ||

| Glass chromatography column | VWR | For purification | |

| Standard glassware | VWR |

Detailed Synthesis Protocol

Stage 1: Synthesis of 1-(4-Chlorobutoxy)-2,4-difluorobenzene

Mechanistic Rationale: This step follows the Williamson ether synthesis pathway. The weakly acidic phenol is deprotonated by a moderately strong base, potassium carbonate, to form the phenoxide nucleophile.[6] Acetone is an ideal polar aprotic solvent that solubilizes the reactants but does not interfere with the SN2 reaction.[2] Using a 5-fold excess of 1,4-dichlorobutane statistically favors the monosubstitution product over the diether.

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-difluorophenol (13.0 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 250 mL of anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1,4-dichlorobutane (63.5 g, 50.0 mL, 500 mmol) to the flask.

-

Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 24 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and salts. Wash the filter cake with acetone (2 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone and excess 1,4-dichlorobutane.

-

Purification: The crude residue is purified by vacuum distillation or flash column chromatography on silica gel (gradient elution, 0% to 10% ethyl acetate in hexanes) to yield 1-(4-chlorobutoxy)-2,4-difluorobenzene as a colorless oil.

| Parameter | Value |

| Expected Yield | 18-20 g (81-90%) |

| Appearance | Colorless Oil |

| TLC Rf | ~0.4 (20% EtOAc/Hex) |

Stage 2: Synthesis of this compound

Mechanistic Rationale: This stage proceeds in two steps within a single pot. First, the alkyl chloride is converted to an S-alkyl isothiouronium salt. Thiourea acts as an excellent nucleophile for this SN2 displacement.[5] In the second step, the isothiouronium salt is subjected to oxidative chlorosulfonation. N-Chlorosuccinimide (NCS) in the presence of aqueous acid generates the active chlorinating species in situ, which oxidizes the sulfur atom and cleaves the C-S and S-N bonds to form the sulfonyl chloride.[5]

Caption: Key transformations in Stage 2 of the synthesis.

Protocol:

-

In a 500 mL round-bottom flask, dissolve the purified 1-(4-chlorobutoxy)-2,4-difluorobenzene (11.1 g, 50 mmol) and thiourea (4.2 g, 55 mmol) in 150 mL of ethanol.

-

Heat the mixture to reflux for 12 hours. A white precipitate of the isothiouronium salt should form.

-

Cool the mixture to 0°C in an ice bath. Add 50 mL of anhydrous acetonitrile to the slurry.

-

In a separate beaker, prepare a solution of 2 M HCl by carefully adding concentrated HCl (8.3 mL) to 41.7 mL of water.

-

Slowly add the 2 M HCl solution to the reaction flask, keeping the internal temperature below 5°C.

-

In portions, add N-chlorosuccinimide (NCS) (28.0 g, 210 mmol) to the stirred suspension over 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0-5°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Workup: Pour the reaction mixture into 300 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the crude sulfonyl chloride.

-

Purification: The product is sensitive to hydrolysis and heat. If necessary, it can be rapidly purified by filtration through a short plug of silica gel, eluting with 20% diethyl ether in hexanes, and immediately concentrating the filtrate.

| Parameter | Value |

| Expected Yield | 11.5-13.0 g (75-85%) |

| Appearance | Pale yellow oil or low-melting solid |

| Stability | Moisture-sensitive; store under inert gas |

Safety and Handling

General Precautions: This synthesis must be performed by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

1,4-Dichlorobutane: Is a combustible liquid and an irritant. Avoid contact with skin and eyes.

-

N-Chlorosuccinimide (NCS): Is a strong oxidizing agent and corrosive. It can cause severe skin and eye burns. Handle with care and avoid inhalation of dust.

-

Thionyl Chloride (mentioned in literature): While not used in this primary protocol, related syntheses may use thionyl chloride, which is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas.[7]

-

Sulfonyl Chlorides: The final product is a sulfonyl chloride, which is reactive and moisture-sensitive. It will react with water to produce hydrochloric acid.[1] Handle in a dry environment (e.g., under nitrogen or argon) and avoid inhalation of vapors.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the S=O stretches of the sulfonyl chloride (~1370 and 1180 cm⁻¹).

References

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

- Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2007). Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(15), 5847–5850.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

- Nishiguchi, A., Maeda, K., & Miki, S. (2006).

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).

-

ResearchGate. (2024). Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide (NCBSI). Retrieved from [Link]

- Yang, Z., & Xu, J. (2013). N-Chlorosuccinimide Chlorosulfonation of S-Alkylisothiourea Salts: A Convenient Synthesis of Structurally Diverse Sulfonyl Chlorides. Synthesis, 45(12), 1675-1682.

- Douglass, I. B., & Johnson, T. B. (1938). The reaction of organic disulfides and mercaptans with chlorine in aqueous hydrochloric acid. Journal of the American Chemical Society, 60(6), 1486-1489.

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

- Baxendale, I. R., Ley, S. V., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(1), 157-161.

-

Pearson Education. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Retrieved from [Link]

- Supporting Information for related synthesis. (n.d.).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

- University Course Material. (n.d.). The Williamson Ether Synthesis.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.

- Biscoe, M. R., & Tassone, J. E. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 14(11), 2898–2901.

- Clark, J. H., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 966–969.

- University Course Material. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Le-Dey, R., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Zhang, W., et al. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 22(10), 1673.

- Google Patents. (n.d.). US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride.

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

Mastering the Purification of 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride: An Application Guide

This comprehensive guide provides detailed application notes and protocols for the purification of 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride, a critical intermediate in pharmaceutical synthesis. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and compromised final product quality in drug development pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purification strategies.

The Criticality of Purity: Understanding the Compound's Reactivity

This compound is a reactive molecule susceptible to hydrolysis. The primary impurity of concern is the corresponding 4-(2,4-difluorophenoxy)butane-1-sulfonic acid, formed by the reaction of the sulfonyl chloride with water. Even trace amounts of moisture in solvents or on glassware can lead to the formation of this sulfonic acid, which can interfere with subsequent reactions. Therefore, all purification procedures must be conducted under strictly anhydrous conditions.[1]

Other potential impurities may arise from the synthetic route used to prepare the sulfonyl chloride. A common synthetic pathway involves the reaction of a corresponding thiol or sulfonic acid precursor with a chlorinating agent. Incomplete reactions or side reactions can introduce unreacted starting materials or byproducts that must be removed.

Initial Characterization and Strategy Selection

Before embarking on a purification protocol, a preliminary assessment of the crude this compound is essential. This initial analysis will guide the selection of the most appropriate purification technique.

Table 1: Initial Characterization of Crude Material

| Parameter | Method | Purpose |

| Physical State | Visual Inspection at Room Temperature | Determine if the material is a solid or a liquid, guiding the choice between recrystallization and distillation. |

| Purity Assessment | ¹H NMR, ¹⁹F NMR, HPLC | Quantify the level of the desired product and identify major impurities. |

| Moisture Content | Karl Fischer Titration | Determine the extent of hydrolysis to the corresponding sulfonic acid. |

Based on the initial characterization, a primary purification strategy can be selected as outlined in the following workflow:

Caption: Workflow for selecting the appropriate purification technique.

Detailed Purification Protocols

The following protocols provide step-by-step instructions for the purification of this compound. Crucially, all glassware must be oven-dried and cooled under a stream of dry nitrogen or argon, and all solvents must be anhydrous.

Protocol 1: Recrystallization (for solid crude product)

Recrystallization is an effective method for purifying solid sulfonyl chlorides.[1] The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

3.1. Solvent Screening:

A preliminary solvent screen is necessary to identify the optimal recrystallization solvent.

Table 2: Suggested Solvents for Recrystallization Screening

| Solvent Class | Examples | Rationale |

| Non-polar | Hexanes, Heptane | Sulfonyl chlorides are often soluble in non-polar solvents at elevated temperatures. |

| Chlorinated | Dichloromethane, Chloroform | Can be effective, but must be thoroughly removed. |

| Ethers | Diethyl ether | Use with caution due to peroxide formation and low boiling point. |

| Mixed Solvents | Hexanes/Dichloromethane, Hexanes/Ethyl Acetate | Allows for fine-tuning of solubility. |

3.2. Step-by-Step Recrystallization Protocol:

-

Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the crude solid. Add a minimal amount of the chosen pre-heated solvent to just dissolve the solid at reflux.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

-

Isolation: Collect the crystals by filtration, preferably using a Schlenk filter or a Büchner funnel under a blanket of inert gas.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Vacuum Distillation (for liquid crude product)

For liquid sulfonyl chlorides, distillation under reduced pressure is the method of choice to avoid thermal decomposition.[1]

3.2. Step-by-Step Vacuum Distillation Protocol:

-

Apparatus Setup: Assemble a distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed and the system can hold a vacuum.

-

Drying Agent: Add a small amount of a non-reactive drying agent, such as anhydrous magnesium sulfate, to the crude liquid and stir for 30 minutes under an inert atmosphere before distillation to remove any residual water.

-

Distillation: Heat the distillation flask gently using an oil bath. Slowly reduce the pressure to the desired level.

-

Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun and discard it.

-

Storage: Immediately transfer the purified liquid to a clean, dry, amber glass bottle under an inert atmosphere.

Protocol 3: Column Chromatography

For achieving the highest purity or for separating closely related impurities, column chromatography can be employed.[2]

3.3. Step-by-Step Column Chromatography Protocol:

-

Stationary Phase: Use silica gel that has been dried in an oven at >120 °C for several hours and cooled under vacuum.

-

Eluent System: A non-polar eluent system is typically used. A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent can be determined by thin-layer chromatography (TLC) analysis.

-

Column Packing: Pack the column using the chosen eluent system.

-

Sample Loading: Dissolve the crude material in a minimal amount of the eluent and load it onto the column. Alternatively, a dry loading technique can be used by adsorbing the crude material onto a small amount of silica gel.

-

Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Workflow for purification by column chromatography.

Handling and Storage of Purified Product

Due to its moisture sensitivity, purified this compound must be handled and stored with care to maintain its purity.

-

Handling: Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

-

Storage: Store the purified compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).[3] Store in a cool, dry, and dark place away from incompatible materials such as water, bases, and strong oxidizing agents.[3][4]

Conclusion

The purification of this compound is a critical step in ensuring the quality and consistency of downstream synthetic processes in drug discovery and development. By carefully characterizing the crude material and selecting the appropriate purification technique—be it recrystallization, vacuum distillation, or column chromatography—researchers can obtain a high-purity reagent. The paramount importance of maintaining anhydrous conditions throughout all stages of purification, handling, and storage cannot be overstated. The protocols and guidelines presented in this application note provide a robust framework for the successful purification of this valuable synthetic intermediate.

References

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

HoriazonChemical. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?[Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

PubChem. 2,4-Difluorobenzenesulfonyl Chloride. [Link]

-

HoriazonChemical. (2025). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

- Wilkes, J. B. (1952). U.S. Patent No. 2,623,069. Washington, DC: U.S.

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. Product chemistry - Relevant impurities of technical active substances. [Link]

-

Bar-Ziv, R., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]

-

Biotage. Successful flash chromatography. [Link]

-

SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

-

PubChem. 4,4-difluorobutane-1-sulfonyl chloride. [Link]

-

PubChem. 2,4-Difluorobutane-1-sulfonic acid. [Link]

- Google Patents. Method for synthetizing 2, 4-butane sulfonic acid lactone.

-

Wikipedia. 1,4-Butane sultone. [Link]

-

ResearchGate. (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]

-

U.S. Department of Agriculture. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

-

MDPI. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

Sources

Analytical methods (HPLC, GC-MS) for quality control of the compound

Application Note: Integrated Analytical Strategies for Quality Control of Small Molecule APIs

Executive Summary

This technical guide provides a rigorous framework for the Quality Control (QC) of a Model Synthetic Active Pharmaceutical Ingredient (API) . While specific to small molecules (MW < 900 Da), the methodologies described herein are universally adaptable to meet ICH Q2(R2) (Validation) and ICH Q3A/Q3C (Impurities/Solvents) guidelines.

The guide prioritizes causality —explaining why specific parameters are chosen—and self-validation , ensuring that every run includes internal checks (System Suitability Tests) to guarantee data integrity before results are even calculated.

Part 1: HPLC Method for Assay and Related Substances

Objective: To separate, identify, and quantify the main active compound and its organic impurities (process by-products and degradants).

The Scientific Rationale (The "Why")

-

Mode of Separation: We utilize Reverse-Phase Chromatography (RP-HPLC) because most small molecule drugs possess hydrophobic backbones with ionizable functional groups.

-

Stationary Phase Selection: A C18 (USP L1) column is selected for its durability and broad selectivity. We use a 3.5 µm particle size (rather than 5 µm) to increase theoretical plates (

) and resolution ( -

Mobile Phase pH: For a typical basic drug (pKa ~8-9), we employ a low pH (2.5) phosphate buffer .

-

Causality: At pH 2.5, basic amine groups are fully protonated (

). However, surface silanols on the silica support are protonated and neutral (

-

Experimental Protocol: RP-HPLC

Reagents:

-

Water: HPLC Grade (Resistivity 18.2 MΩ·cm).

-

Acetonitrile (ACN): Gradient Grade (UV cutoff < 200 nm).

-

Potassium Dihydrogen Phosphate (

): ACS Reagent. -

Phosphoric Acid (

): 85%.

Instrument Parameters:

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Balances resolution vs. run time. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6mm ID columns. |

| Column Temp | 40°C | Improves mass transfer kinetics; reduces viscosity. |

| Injection Vol | 10 µL | Standard load to avoid column overload. |

| Detection | UV-DAD (210 nm & 254 nm) | 210 nm for universal detection; 254 nm for aromatics. |

Gradient Profile: Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5 Mobile Phase B: 100% Acetonitrile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration |

| 2.0 | 95 | 5 | Isocratic hold (elute polar impurities) |

| 25.0 | 20 | 80 | Linear ramp to elute hydrophobic parent |

| 30.0 | 20 | 80 | Wash step |

| 30.1 | 95 | 5 | Return to initial |

| 35.0 | 95 | 5 | Re-equilibration |

System Suitability Testing (SST) - The Self-Validating Pillar

Crucial: Do not proceed to sample analysis unless the SST passes. This is your "Go/No-Go" decision point.

-

Resolution (

): > 2.0 between the Active Peak and the nearest Impurity. -

Tailing Factor (

): < 1.5 (Ensures no secondary interactions). -

Precision: RSD < 0.73% for n=5 injections of the Standard (Strict QC limit).

Part 2: GC-MS Method for Residual Solvents

Objective: To quantify volatile organic impurities (Class 2 solvents like Methanol, Acetonitrile, Toluene) used during synthesis.

The Scientific Rationale

-

Why Headspace (HS)? Direct injection of dissolved API ruins GC liners and columns with non-volatile salts. HS extracts only the volatile phase, keeping the inlet clean.

-

Why MS detection? While USP <467> uses FID, Mass Spectrometry (MS) provides definitive structural confirmation. We use SIM (Selected Ion Monitoring) mode for maximum sensitivity to meet ppm-level limits.

Experimental Protocol: HS-GC-MS

Instrument: Agilent 7890/5977 or equivalent. Column: DB-624 (USP G43), 30m x 0.32mm x 1.8µm (Designed for volatiles).

Headspace Sampler Parameters:

-

Oven Temp: 80°C (High enough to volatilize solvents, below API melting point).

-

Equilibration Time: 45 min (Ensures thermodynamic equilibrium).

-

Transfer Line: 110°C (Prevents condensation).

GC-MS Parameters:

| Parameter | Setting |

| Inlet | Split Ratio 1:10, 200°C |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) |

| Oven Program | 40°C (hold 5 min) |

| MS Source | 230°C, EI (70 eV) |

| Acquisition | SIM Mode (Target Ions: e.g., m/z 31 for MeOH, 41 for ACN) |

Part 3: Method Validation & Lifecycle Logic

To ensure these methods are robust, they must be validated according to ICH Q2(R2) .

Visualization of the Analytical Workflow

Figure 1: Analytical Lifecycle showing the parallel development of HPLC and GC-MS methods leading to validated routine QC.

Validation Parameters (Summary Table)

| Parameter | Acceptance Criteria (ICH) | Experimental Design |

| Specificity | No interference at retention time of API. | Inject Blank, Placebo, and Impurity Markers. |

| Linearity | 5 concentrations (e.g., 50% to 150% of target). | |

| Accuracy | 98.0% - 102.0% Recovery | Spike Placebo with API at 3 levels (80%, 100%, 120%). |

| Precision | RSD | 6 replicate injections of a single sample prep. |

| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Visual evaluation or S/N calculation. |

References

-

ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).

-

USP <467> . Residual Solvents. United States Pharmacopeia. (2023).

-

ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. (2006).[1][2][3]

- Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience. (2012). (Standard Text for Gradient Elution Theory).

-

FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

Sources

Application of 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride in Continuous Flow Synthesis: An Application Note and Protocol

Introduction: The Imperative for Advanced Synthesis Platforms

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for safer, more efficient, and scalable processes is paramount. Sulfonyl chlorides, such as 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride, are pivotal building blocks, particularly in the construction of sulfonamide-based therapeutics.[1][2] However, the synthesis and subsequent reactions of sulfonyl chlorides are often fraught with challenges, including high exothermicity and the use of hazardous reagents, which can be difficult to manage at scale in traditional batch reactors.[1][2]